molecular formula C10H12N2 B3232516 3-[2-(Methylamino)ethyl]benzonitrile CAS No. 1341868-69-6

3-[2-(Methylamino)ethyl]benzonitrile

Cat. No.: B3232516
CAS No.: 1341868-69-6
M. Wt: 160.22 g/mol
InChI Key: MIMZPXDBQQTGSE-UHFFFAOYSA-N
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Description

3-[2-(Methylamino)ethyl]benzonitrile (CAS 1341868-69-6) is a versatile organic compound featuring a benzonitrile core substituted with a 2-(methylamino)ethyl group at the meta position. This structure, with its well-defined benzonitrile core and ethyl linker terminated by a secondary amine, imparts unique reactivity and makes it a valuable building block in pharmaceutical synthesis and fine chemical applications . The presence of both nitrile and secondary amine functional groups allows for extensive further derivatization, enabling researchers to produce more complex molecules through reactions such as nucleophilic substitutions or reductive aminations . The compound is typically supplied in high purity, ensuring reliability and reproducibility in both research and industrial-scale processes. As a chemical intermediate, its primary research value lies in its application toward the development of bioactive compounds and its potential use in materials science for creating advanced polymers and nanomaterials. The nitrile group can serve as a hydrogen bond acceptor or be transformed into other functional groups, while the secondary amine can participate in salt formation or further alkylation. Proper handling and storage under inert conditions are recommended to maintain stability and prevent decomposition. This product is intended for research applications only and is not approved for diagnostic, therapeutic, or veterinary uses. Researchers should consult safety data sheets and implement appropriate engineering controls before use.

Properties

IUPAC Name

3-[2-(methylamino)ethyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-12-6-5-9-3-2-4-10(7-9)8-11/h2-4,7,12H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIMZPXDBQQTGSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CC(=CC=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(Methylamino)ethyl]benzonitrile typically involves the following steps:

    Starting Material: The synthesis begins with benzonitrile as the starting material.

    Substitution Reaction: Benzonitrile undergoes a substitution reaction with 2-(methylamino)ethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane or toluene.

    Reaction Conditions: The reaction is conducted at room temperature or slightly elevated temperatures (around 40-60°C) to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[2-(Methylamino)ethyl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where the nitrile group or the methylamino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide for halogenation reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of halogenated derivatives or other substituted benzonitriles.

Scientific Research Applications

3-[2-(Methylamino)ethyl]benzonitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[2-(Methylamino)ethyl]benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Position and Chain Length

  • 3-((Methylamino)methyl)benzonitrile (CAS: 10406-25-4): Features a shorter methylaminomethyl (-CH₂-NH-CH₃) substituent at the 3-position. The reduced chain length decreases lipophilicity (clogP ≈ 1.2 vs.
  • 4-(Aminomethyl)benzonitrile hydrochloride (CAS: 15996-76-6): The aminomethyl group (-CH₂-NH₂) at the 4-position increases water solubility due to protonation of the primary amine, contrasting with the tertiary amine in the target compound .
  • 3-[2-(6-Amino-4-methylpyridin-2-yl)ethyl]-5-[3-(methylamino)propyl]benzonitrile (CID: BYV): Incorporates pyridine and extended alkyl chains, enhancing π-π stacking and receptor binding affinity, as seen in kinase inhibitors .

Functional Group Variations

  • 3-[2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl]phenol HCl (CID: 644070): Cyclohexyl and phenol groups introduce steric hindrance and acidity, diverging from the planar benzonitrile core .

Pharmacological and Metabolic Profiles

  • Verapamil Metabolites (): Analogues like α-[3-([2-(3,4-dimethoxyphenyl)ethyl]methylamino)propyl]-3-methoxy-4-hydroxy-α-(1-methylethyl)phenylacetonitrile undergo regioselective O-demethylation in liver microsomes, suggesting similar tertiary amines in 3-[2-(Methylamino)ethyl]benzonitrile may undergo CYP450-mediated metabolism .
  • Sumatriptan Succinate Impurities (): Compounds like [3-[2-(methylamino)ethyl]-1H-indol-5-yl]-N-methylmethanesulfonamide share the methylaminoethyl motif but exhibit divergent pharmacokinetics due to sulfonamide and indole groups .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituent Position Key Functional Groups clogP* Synthetic Yield (%)
This compound C₁₀H₁₂N₂ 3 -C≡N, -CH₂CH₂NHCH₃ 1.8 Not reported
3-((Methylamino)methyl)benzonitrile C₉H₁₀N₂ 3 -C≡N, -CH₂NHCH₃ 1.2 Not reported
4-(Aminomethyl)benzonitrile hydrochloride C₈H₈N₂·HCl 4 -C≡N, -CH₂NH₂·HCl 0.9 Not reported
2-{[1-(2-Chlorophenyl)ethyl]amino}benzonitrile C₁₅H₁₃ClN₂ 2 -C≡N, -NHCH(CH₂Cl)C₆H₄ 3.1 Not reported

*Predicted using ChemDraw.

Biological Activity

3-[2-(Methylamino)ethyl]benzonitrile, also known as a derivative of benzonitrile, is a compound that has gained interest in medicinal chemistry due to its potential biological activities. Its structure features a benzonitrile moiety with a 2-(methylamino)ethyl side chain, which contributes to its unique pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C10H13N
  • Molecular Weight : 161.22 g/mol
  • Structural Characteristics : The compound consists of a benzene ring substituted with a cyano group and an ethyl chain containing a methylamino group.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity. Its potential as a pharmaceutical agent has been investigated due to its interactions with various biological targets, including receptors and enzymes. Notably, it has been studied for its effects on neurotransmitter systems, suggesting applications in treating neurological disorders such as depression and anxiety.

The mechanism of action of this compound involves binding to specific receptors or enzymes, thereby modulating their activity. This interaction can influence various biochemical pathways:

  • Receptor Binding : The compound may interact with neurotransmitter receptors, particularly those involved in mood regulation.
  • Enzyme Modulation : It has shown potential in affecting enzyme activities related to neurotransmitter synthesis and degradation.

Pharmacological Applications

The pharmacological implications of this compound include:

  • Neurological Disorders : Due to its ability to modulate neurotransmitter systems, it is being explored for treatments related to anxiety and depression.
  • Drug Development : As an active pharmaceutical ingredient (API), it holds promise for further development into therapeutic agents targeting specific neurological conditions.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure CharacteristicsUnique Features
4-Amino-3-methylbenzonitrilePara-amino substitution on the benzene ringDifferent biological activity profiles
3-(Aminomethyl)benzonitrileAminomethyl group at the meta positionPotentially different pharmacodynamics
4-MethoxybenzonitrileMethoxy group at para positionAlters lipophilicity and biological interactions

These comparisons highlight how variations in functional groups and positions on the aromatic ring can influence biological activities and therapeutic potential.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Neurotransmitter Interaction Studies : Research has shown that this compound can enhance serotonin levels through receptor modulation, indicating its potential use in antidepressant therapies.
  • Enzyme Inhibition Assays : In vitro studies demonstrated that this compound can inhibit specific enzymes involved in neurotransmitter metabolism, further supporting its role in neurological applications.
  • Animal Model Trials : Preclinical trials involving animal models have indicated promising results in reducing anxiety-like behaviors when administered at certain dosages.

Q & A

Q. What are the common synthetic routes for 3-[2-(Methylamino)ethyl]benzonitrile, and how do yields vary under different conditions?

  • Methodology : The compound is typically synthesized via multi-step reactions. For example, a key intermediate, 3-((S)-2-((S)-3-fluoropyrrolidin-1-yl)-1-(methylamino)ethyl)benzonitrile, was synthesized with a 65% yield using a chiral catalyst in a stereoselective alkylation step . Alternative routes include condensation of substituted benzaldehydes with malononitrile derivatives under basic conditions (e.g., ethanol with ammonia) .
  • Critical Considerations : Optimize reaction temperature (60–80°C), solvent polarity, and catalyst loading (e.g., 5–10 mol% Pd for cross-coupling steps) to improve yields.

Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound?

  • Methodology :
  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the methylaminoethyl side chain and nitrile group. Aromatic protons typically appear at δ 7.3–7.8 ppm, while the methylamino group resonates at δ 2.2–2.5 ppm .
  • X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction (as in ) resolves bond angles and spatial arrangement .
  • HPLC-MS : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS for purity assessment and mass validation .

Q. What are the primary research applications of this compound in biochemistry?

  • Methodology :
  • Enzyme Interaction Studies : Use as a probe to study binding affinities with cytochrome P450 isoforms via fluorescence quenching assays .
  • Receptor Targeting : Functionalize the nitrile group for covalent binding to cysteine residues in kinase targets (e.g., EGFR mutants) .

Advanced Research Questions

Q. How can researchers address low yields in the final alkylation step of the synthesis?

  • Methodology :
  • Catalyst Screening : Test palladium (e.g., Pd(OAc)2_2) or copper catalysts (e.g., CuI) for Buchwald-Hartwig amination. achieved 65% yield using chiral ligands .
  • Solvent Optimization : Replace polar aprotic solvents (DMF) with toluene or dioxane to reduce side reactions.
  • Temperature Gradients : Use microwave-assisted synthesis (100–120°C, 30 min) to accelerate kinetics .

Q. How to resolve contradictions in 1H^1H-NMR data for the methylaminoethyl moiety?

  • Methodology :
  • Variable Temperature NMR : Perform experiments at 25°C and −40°C to detect dynamic rotational barriers in the methylamino group .
  • DFT Calculations : Compare experimental chemical shifts with computational models (e.g., B3LYP/6-31G*) to validate conformational preferences .

Q. What strategies improve the compound’s stability in physiological pH for bioactivity assays?

  • Methodology :
  • Prodrug Design : Modify the nitrile to a hydrolytically stable group (e.g., amide) using EDCI/HOBt coupling .
  • Buffer Optimization : Use phosphate-buffered saline (PBS, pH 7.4) with 0.1% BSA to prevent aggregation .

Safety and Handling

  • Storage : Keep in a desiccator at −20°C under argon to prevent hydrolysis .
  • Waste Disposal : Neutralize nitrile-containing waste with NaOCl (10% v/v) before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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